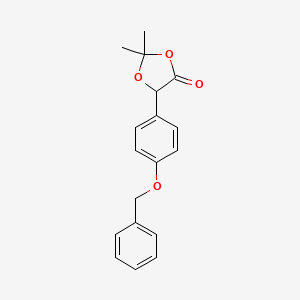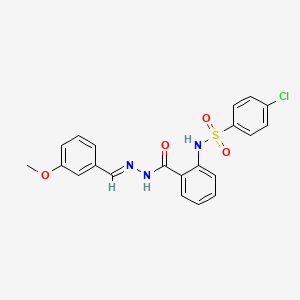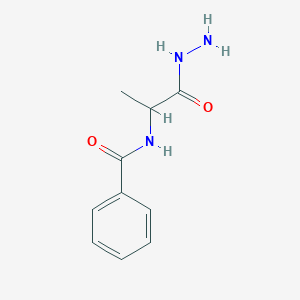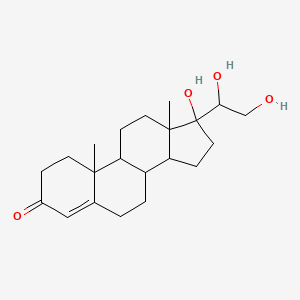
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting the benzyloxyphenyl compound with acetone and an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the dioxolane ring.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Contains a benzothiazole ring instead of a dioxolane ring.
Uniqueness
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to the presence of both the benzyloxy group and the dioxolane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
192573-25-4 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
2,2-dimethyl-5-(4-phenylmethoxyphenyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C18H18O4/c1-18(2)21-16(17(19)22-18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
InChIキー |
FZGVYIJYPVMENR-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(C(=O)O1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)

![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)




